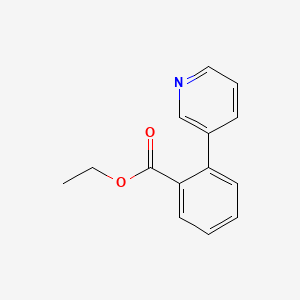

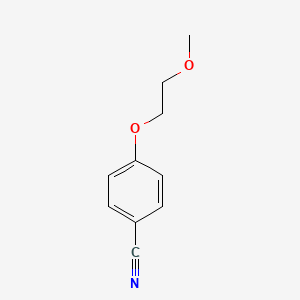

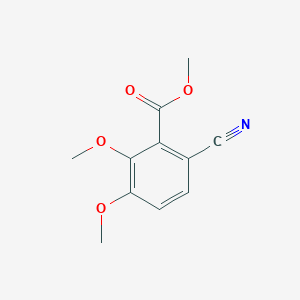

Methyl 6-cyano-2,3-dimethoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 1,2-diamino-4,5-dimethoxybenzene dihydrochloride, a derivative of dimethoxybenzene, is described as a precursor for assays involving methylglyoxal . Another paper describes the synthesis of 2,6-dimethoxybenzoic acid through a multi-step reaction starting from resorcinol and involving alkylation and hydrolysis steps . These methods could potentially be adapted for the synthesis of methyl 6-cyano-2,3-dimethoxybenzoate by incorporating a cyano functional group at the appropriate step.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 6-cyano-2,3-dimethoxybenzoate can be complex, as evidenced by the crystal structure analysis of a related compound, 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one . This compound exhibits π-π stacking and short intermolecular interactions, which are common features in aromatic compounds with multiple substituents that could also be expected in the structure of methyl 6-cyano-2,3-dimethoxybenzoate.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving dimethoxybenzene derivatives. For example, the oxidation of 6-methyl-2-phenylbenzofuran with chromic acid yields a dimeric oxidation product . Similarly, the oxidation of para-dimethoxybenzenes to the corresponding quinones is necessary for the synthesis of benzimidazolequinones . These reactions highlight the reactivity of the methoxybenzene moiety, which would be an important consideration in the chemical reactions of methyl 6-cyano-2,3-dimethoxybenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxybenzoic acid derivatives are influenced by their functional groups. For instance, the addition of methylated cyclodextrins to the mobile phases in liquid chromatography affects the separation and retention of disubstituted benzenes . A new polymorph of 2,6-dimethoxybenzoic acid demonstrates the impact of crystal structure on the physical properties of these compounds . These findings suggest that the physical and chemical properties of methyl 6-cyano-2,3-dimethoxybenzoate would be similarly influenced by its methoxy and cyano groups.

科学的研究の応用

Antimicrobial Applications

Compounds similar to Methyl 6-cyano-2,3-dimethoxybenzoate, particularly those with methoxy and cyano groups, may have potential antimicrobial properties. For example, parabens, which are esters of para-hydroxybenzoic acid, have been widely used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs due to their antimicrobial properties (Soni, Taylor, Greenberg, & Burdock, 2002). Research into similar compounds could explore their efficacy as antimicrobial agents in various products.

Antioxidant Activity

Methyl 6-cyano-2,3-dimethoxybenzoate, due to its structural components, might also have antioxidant properties. Various analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, are used to determine the antioxidant activity of compounds (Munteanu & Apetrei, 2021). Research into compounds like Methyl 6-cyano-2,3-dimethoxybenzoate could involve evaluating their potential as antioxidants using such methods.

Environmental Behavior of Similar Compounds

The environmental fate and behavior of compounds with functional groups similar to Methyl 6-cyano-2,3-dimethoxybenzoate, such as parabens, have been the subject of extensive study. These investigations look into their persistence, biodegradability, and potential as endocrine disruptors in aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015). Research into Methyl 6-cyano-2,3-dimethoxybenzoate could similarly assess its environmental impact and behavior.

Photoprotective Applications

Compounds with methoxy groups have been explored for their potential use in photoprotective applications. For example, certain dimethoxybenzyl protecting groups have shown promise in synthetic chemistry due to their photosensitive properties, which could be leveraged in developing new photoprotective agents (Amit, Zehavi, & Patchornik, 1974). Research into Methyl 6-cyano-2,3-dimethoxybenzoate could explore its potential in this area as well.

Safety And Hazards

特性

IUPAC Name |

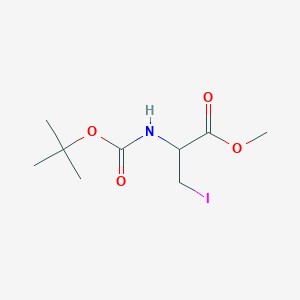

methyl 6-cyano-2,3-dimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-14-8-5-4-7(6-12)9(10(8)15-2)11(13)16-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMHYVDMBRFDPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#N)C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291473 |

Source

|

| Record name | Methyl 6-cyano-2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-cyano-2,3-dimethoxybenzoate | |

CAS RN |

59084-78-5 |

Source

|

| Record name | Methyl 6-cyano-2,3-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-cyano-2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。